2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(2,4-dimethylpentan-3-yl)acetamide
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Overview
Description
2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(2,4-dimethylpentan-3-yl)acetamide is a complex organic compound with a molecular formula of C21H27N3O5S . This compound is known for its unique chemical structure, which includes a benzenesulfonyl group, a nitroanilino group, and a dimethylpentan-3-yl acetamide group. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(2,4-dimethylpentan-3-yl)acetamide involves several steps:
Further Oxidation and Reduction: This is followed by further oxidation using 4-aminobenzenesulfonic acid and reduction with iron powder.
Combination and Stirring: Neutral solutions containing the sodium salts of 4-nitro-4-aminodiphenylamine-2-sulfonic acid and N-ethyl-N-benzylanilinesulfonic acid are combined in a wooden vat equipped with a propeller stirrer.
Heating and Stirring: The mixture is stirred, heated to 40°C, and then rapidly heated to 80°C with live steam.
Filtration and Drying: The reaction mixture is allowed to settle, filtered through a filter press, and the filtrate is salted out with common salt.
Industrial Production Methods
Industrial production methods for this compound follow similar steps but are scaled up to accommodate larger quantities. The use of large vats, propeller stirrers, and reduction vessels ensures efficient mixing and reaction . The filtration and drying processes are also scaled up to handle larger volumes of the compound .
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(2,4-dimethylpentan-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium dichromate and sulfuric acid.
Reduction: Reduction reactions can be carried out using iron powder.
Substitution: The compound can undergo substitution reactions, particularly involving the nitro and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium dichromate and sulfuric acid are commonly used.
Reduction: Iron powder is a typical reducing agent.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different sulfonic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(2,4-dimethylpentan-3-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(2,4-dimethylpentan-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group and nitroanilino group play crucial roles in its activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[benzenesulfonyl-(4-nitrophenyl)amino]-N-(2,4-dimethylpentan-3-yl)acetamide
- 2-Amino-5-(4-nitroanilino)benzenesulfonic acid
- 3-(Ethyl(phenyl)amino)methyl)benzenesulfonic acid
Uniqueness
2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(2,4-dimethylpentan-3-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(2,4-dimethylpentan-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S/c1-15(2)21(16(3)4)22-20(25)14-23(17-9-8-10-18(13-17)24(26)27)30(28,29)19-11-6-5-7-12-19/h5-13,15-16,21H,14H2,1-4H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWMDAJRYKQQPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)CN(C1=CC(=CC=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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